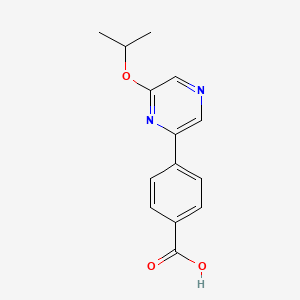
4-(6-Isopropoxypyrazin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid is a compound that belongs to the class of benzoic acids, which are widely known for their applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and an aldehyde or ketone.
Introduction of the Methylethoxy Group: The methylethoxy group can be introduced via an etherification reaction using methylethyl alcohol and an appropriate leaving group such as a halide.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the substituted pyrazine ring with a benzoic acid derivative through a condensation reaction.
Industrial Production Methods
Industrial production of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be utilized to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[6-(1-Methyl-1H-pyrazol-4-yl)-2-pyrazinyl]benzoic acid: Similar structure with a pyrazole ring instead of a methylethoxy group.
2,4,6-Trisubstituted Pyrimidines: Compounds with similar heterocyclic structures and diverse biological activities.
Phthalazines: Compounds with a fused benzene-pyridazine ring system, exhibiting various pharmacological properties.
Uniqueness
4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylethoxy group and pyrazine ring contribute to its potential as a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(6-propan-2-yloxypyrazin-2-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-9(2)19-13-8-15-7-12(16-13)10-3-5-11(6-4-10)14(17)18/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ROVOIIVKPOPMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















